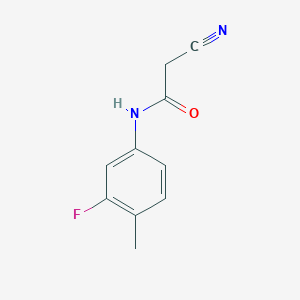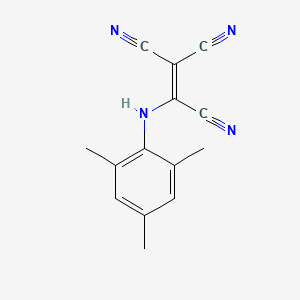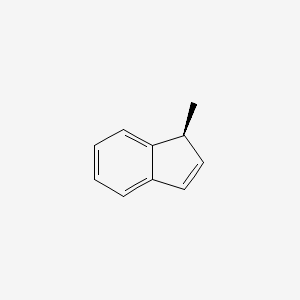
(S)-1-Methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The this compound compound is characterized by the presence of a methyl group attached to the first carbon of the indene structure, and it exists in the (S)-enantiomeric form, which means it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Friedel-Crafts alkylation of indene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the methyl group onto the indene framework.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum on carbon are often employed to facilitate the methylation reactions. Additionally, advanced purification techniques like distillation and recrystallization are used to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated analogs using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro derivatives
Scientific Research Applications
(S)-1-Methyl-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-1H-indene involves its interaction with specific molecular targets. For example, as a ligand, it can bind to enzyme active sites, inhibiting their activity. The compound’s unique three-dimensional structure allows it to fit into specific binding pockets, thereby modulating the activity of enzymes and other proteins. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Methylindene: Lacks the (S)-enantiomeric form, making it less specific in its interactions.
2-Methylindene: The methyl group is attached to a different position, resulting in different chemical properties.
1-Phenylindene: Contains a phenyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
(S)-1-Methyl-1H-indene is unique due to its specific (S)-enantiomeric form, which imparts distinct stereochemical properties. This enantiomeric purity is crucial for its interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H10 |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(1S)-1-methyl-1H-indene |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3/t8-/m0/s1 |
InChI Key |
LRTOHSLOFCWHRF-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C=CC2=CC=CC=C12 |
Canonical SMILES |
CC1C=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


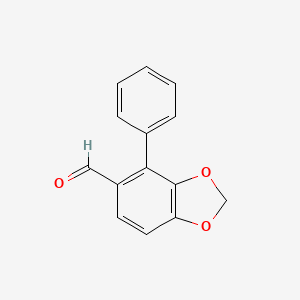
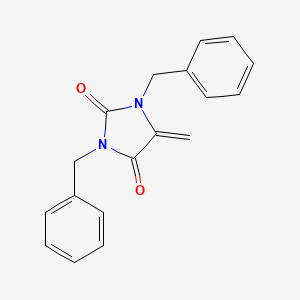
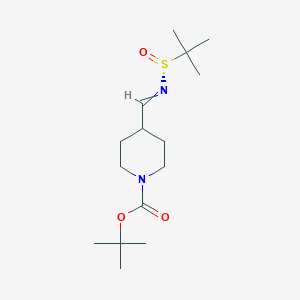

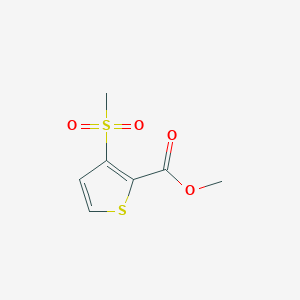
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078106.png)


![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)
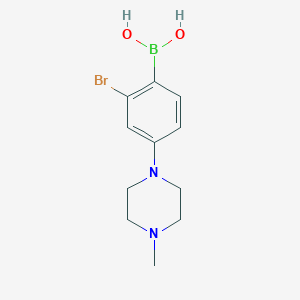
![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)

